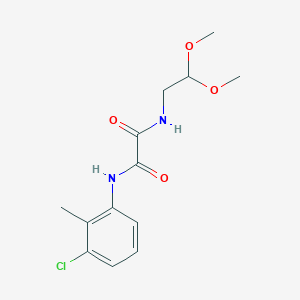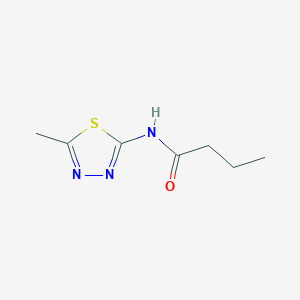
N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide, commonly referred to as 3C2MPDE, is a synthetic compound with potential applications in a variety of scientific fields. It has been studied for its potential use as a drug, a catalyst, and a reagent, as well as its potential to act as a photosensitizer or a fluorescent marker.
Scientific Research Applications
3C2MPDE has been studied for its potential use as a drug, a catalyst, and a reagent. It has been used to synthesize a variety of compounds, including the antimalarial drug artemisinin, the anti-cancer drug paclitaxel, and the anti-inflammatory drug celecoxib. It has also been studied for its potential use as a photosensitizer, a fluorescent marker, and a reactive oxygen species (ROS) scavenger.
Mechanism of Action
The mechanism of action of 3C2MPDE is not fully understood. It is thought to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. In addition, it has been shown to interact with certain G-protein coupled receptors, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C2MPDE are not fully understood. In vitro studies have shown that it can inhibit the activity of cytochrome P450 enzymes, which could lead to an increase in the half-life of drugs in the body. It has also been shown to interact with certain G-protein coupled receptors, which could potentially lead to changes in cell signaling pathways.
Advantages and Limitations for Lab Experiments
3C2MPDE has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and can be used to synthesize a variety of compounds. It also has high solubility in a variety of solvents, which makes it easy to work with. However, it has several limitations. It is not very stable and can decompose over time, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for the study of 3C2MPDE. Further research could be done to better understand its mechanism of action and biochemical and physiological effects. It could also be studied for its potential use as an inhibitor of cytochrome P450 enzymes, a photosensitizer, a fluorescent marker, or a reactive oxygen species (ROS) scavenger. Additionally, more research could be done to explore its potential applications in drug synthesis and development.
Synthesis Methods
The synthesis of 3C2MPDE involves a multi-step reaction sequence. The first step is the reaction of 3-chloro-2-methylphenol with 2,2-dimethoxyethyl amine in the presence of a base such as sodium hydroxide. This reaction produces an intermediate compound, 3-chloro-2-methylphenyl-2,2-dimethoxyethyl amine, which is then reacted with ethanediamine in the presence of a catalyst such as palladium acetate. This reaction produces the desired product, 3C2MPDE.
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-8-9(14)5-4-6-10(8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKMDVYKPZEYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6513165.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6513171.png)
![6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6513177.png)
![2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B6513186.png)
![N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopropanecarboxamide](/img/structure/B6513190.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}cyclohexanecarboxamide](/img/structure/B6513201.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6513206.png)
![2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid](/img/structure/B6513213.png)
![1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6513215.png)

![(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513225.png)
![(2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513228.png)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513234.png)
![N-{4-[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B6513239.png)